2-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups, including a bromo group, a sulfonamide group, a hydroxy group, and a pyrrole ring . These groups are common in many biologically active compounds and could potentially contribute to various chemical properties and activities.
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement of these groups in the molecule. Pyrrole rings, for example, are five-membered aromatic rings with a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromo group might make it a good leaving group in nucleophilic substitution reactions, and the pyrrole ring could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
Photodynamic Therapy Applications
One significant application of benzenesulfonamide derivatives in scientific research is in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduces new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These compounds were characterized and analyzed for their spectroscopic, photophysical, and photochemical properties, demonstrating potential as Type II photosensitizers in photodynamic therapy for cancer due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodologies and Structural Characterization
Another avenue of research involving benzenesulfonamide derivatives focuses on their synthesis and structural characterization for potential applications in drug development. Cheng De-ju (2015) discusses the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, highlighting their relevance in developing drugs for preventing human HIV-1 infection (Cheng De-ju, 2015).
Chemical Properties and Inhibitory Effects
Further research has explored the chemical properties and inhibitory effects of benzenesulfonamide derivatives. A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides using microwave irradiation and evaluated their inhibitory effects against human carbonic anhydrase I and II isoenzymes. This research contributes to understanding the potential medicinal chemistry applications of these compounds, particularly in designing inhibitors for therapeutic purposes (Gul et al., 2016).
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-16-8-4-6-11(16)12(17)9-15-20(18,19)13-7-3-2-5-10(13)14/h2-8,12,15,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVUKCWESRXTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.